molecular formula C30H30O4 B1215159 1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate CAS No. 96298-76-9

1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate

Cat. No.: B1215159
CAS No.: 96298-76-9
M. Wt: 454.6 g/mol
InChI Key: RJSUFFQWVRTVTE-UHFFFAOYSA-N
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Description

1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate is a complex organic compound with a unique structure that combines aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of 1,2-dibromoethane with benzene in the presence of a strong base to form 1,2-Bis(ethenyl)benzene . The naphthalen-1-yl component can be introduced through a Friedel-Crafts alkylation reaction using [4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl chloride . The final step involves esterification with 2-methylprop-2-enoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The mechanism of action of 1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound’s aromatic rings can participate in π-π stacking interactions, while the aliphatic components can engage in hydrophobic interactions . These interactions can influence the compound’s binding affinity and specificity towards different biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(p-tolyl)ethane: Similar in structure but lacks the naphthalen-1-yl and ester components.

    1,4-Bis(2-(4-pyridyl)ethenyl)benzene: Contains pyridyl groups instead of naphthalen-1-yl and ester groups.

    1,2-Bis(di-tert-butylphosphinomethyl)benzene: Features phosphine ligands instead of naphthalen-1-yl and ester groups.

Uniqueness

1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

96298-76-9

Molecular Formula

C30H30O4

Molecular Weight

454.6 g/mol

IUPAC Name

1,2-bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H20O4.C10H10/c1-13(2)19(21)23-11-15-9-10-16(12-24-20(22)14(3)4)18-8-6-5-7-17(15)18;1-3-9-7-5-6-8-10(9)4-2/h5-10H,1,3,11-12H2,2,4H3;3-8H,1-2H2

InChI Key

RJSUFFQWVRTVTE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1=CC=C(C2=CC=CC=C12)COC(=O)C(=C)C.C=CC1=CC=CC=C1C=C

Canonical SMILES

CC(=C)C(=O)OCC1=CC=C(C2=CC=CC=C12)COC(=O)C(=C)C.C=CC1=CC=CC=C1C=C

Synonyms

1,4-di-(methacryloyloxymethyl)naphthalene-divinylbenzene copolymer
1,4-DMN-DVB copolyme

Origin of Product

United States

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